![molecular formula C19H17BrN2O4S B2579383 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-19-7](/img/structure/B2579383.png)
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, dyes, and more .
Molecular Structure Analysis
The compound seems to contain a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would need to be confirmed by physicochemical and spectral characteristics .Scientific Research Applications
Dearomative Arylation-Acylation Reactions
The cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes has been developed. This reaction yields highly functionalized polycyclic indolines in moderate to good yields with exclusive diastereoselectivities . The cleavage of the C-Ar–Br bond occurs under mild cooperative EnT/NHC catalysis.
Solvent-Dependent Reactions
The compound’s reactivity may vary depending on the solvent. For example, in 2-propanol, it could form imines or 2-alkoxy-3-enamines with selectivity for the Z-isomer . Understanding these solvent-dependent reactions is crucial for designing efficient synthetic routes.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate, also known as methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for melanin production in skin cells .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . The inhibition of tyrosinase leads to a decrease in melanin production, thereby affecting skin pigmentation . The compound has been shown to have a stronger affinity with tyrosinase than other known inhibitors, forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This inhibition disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . The downstream effects include potential changes in skin pigmentation.
Result of Action
The primary molecular effect of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is the inhibition of tyrosinase, leading to a decrease in melanin production . This results in potential changes in skin pigmentation. The compound has been shown to have a strong inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells .
properties
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-3-26-12-8-9-15-16(10-12)27-19(22(15)11-17(23)25-2)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYBAPBACAWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate |
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